mechanism of MUG hydrolysis by beta-glucuronidase
mechanism of MUG hydrolysis by beta-glucuronidase
An In-depth Technical Guide to the Mechanism of 4-Methylumbelliferyl-β-D-Glucuronide (MUG) Hydrolysis by β-Glucuronidase
Authored by a Senior Application Scientist
This technical guide provides a comprehensive exploration of the enzymatic hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (MUG) by β-glucuronidase (GUS). It is intended for researchers, scientists, and drug development professionals who utilize this widely adopted fluorogenic assay system. This document delves into the core biochemical mechanisms, offers detailed experimental protocols, and provides insights into the critical parameters that ensure data integrity and reproducibility.
The Principle of MUG Hydrolysis: A Fluorogenic Transformation
The detection of β-glucuronidase activity is fundamental in various fields, from the identification of Escherichia coli in water and food safety to its use as a powerful reporter gene in plant and mammalian molecular biology.[1][2][3] The MUG assay leverages the enzymatic cleavage of the non-fluorescent substrate, 4-methylumbelliferyl-β-D-glucuronide, by β-glucuronidase.[4][5] This hydrolysis reaction yields two products: D-glucuronic acid and the highly fluorescent molecule, 4-methylumbelliferone (4-MU).[1][2][4] The intensity of the resulting fluorescence is directly proportional to the amount of 4-MU produced, which in turn reflects the activity of the β-glucuronidase enzyme.[6]
The overall reaction is as follows:
4-Methylumbelliferyl-β-D-Glucuronide + H₂O ---(β-Glucuronidase)--> D-Glucuronic Acid + 4-Methylumbelliferone
The Catalytic Mechanism: A Symphony of Active Site Residues
Human β-glucuronidase, a member of the glycosidase Family 2, operates through a sophisticated catalytic mechanism involving key amino acid residues within its active site.[7][8] Homology studies with E. coli β-galactosidase have been instrumental in elucidating this mechanism.[7] The catalytic activity is primarily driven by two critical glutamic acid residues: Glu540, which acts as the nucleophile, and Glu451, which serves as the acid-base catalyst.[8] A tyrosine residue, Tyr504, also plays a significant, albeit less clearly defined, role in catalysis, possibly by stabilizing the nucleophile.[7][8]
The hydrolysis proceeds via a two-step mechanism:
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Glycosylation: The nucleophilic residue, Glu540, attacks the anomeric carbon of the glucuronic acid moiety of MUG. Concurrently, Glu451 protonates the glycosidic oxygen, facilitating the departure of the 4-methylumbelliferone aglycone. This results in a covalent glycosyl-enzyme intermediate.
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Deglycosylation: A water molecule, activated by the now basic Glu451, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing D-glucuronic acid and regenerating the free enzyme for subsequent catalytic cycles.
Caption: A typical experimental workflow for a quantitative MUG-based β-glucuronidase assay.
Step-by-Step Methodology
-
Prepare 4-MU Standard Curve:
-
Create a series of dilutions of the 4-MU standard stock solution in the GUS Extraction Buffer. A typical concentration range would be from 10 nM to 100 nM. [9] * Pipette 50 µL of each standard dilution into separate wells of a black, clear-bottom 96-well plate. Also, include a "blank" well with 50 µL of extraction buffer only.
-
-
Prepare Samples:
-
Prepare your enzyme samples (e.g., cell or tissue lysates) in the GUS Extraction Buffer. It may be necessary to perform a dilution series of your sample to ensure the final reading falls within the linear range of the standard curve.
-
Pipette 50 µL of each enzyme sample into separate wells of the same 96-well plate.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2 mM MUG Substrate Solution to all wells (standards, blanks, and samples). The final concentration of MUG in the reaction will be 1 mM.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Terminate the Reaction:
-
Stop the reaction by adding 100 µL of 0.2 M Sodium Carbonate Stop Buffer to each well. [9]
-
-
Measure Fluorescence:
-
Read the fluorescence on a microplate reader with excitation set to ~365 nm and emission set to ~455 nm. [9]
-
Data Analysis
-
Subtract Background: Subtract the average fluorescence reading of the blank wells from all standard and sample readings.
-
Generate Standard Curve: Plot the background-subtracted fluorescence values for the 4-MU standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Enzyme Activity: Use the standard curve equation to convert the background-subtracted fluorescence values of your samples into the concentration of 4-MU produced. Enzyme activity can then be expressed in units such as pmol of 4-MU produced per minute per mg of protein.
References
-
Wikipedia. β-Glucuronidase. [Link]
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Wang, D. Z., & Sly, W. S. (1998). Active site residues of human beta-glucuronidase. Evidence for Glu(540) as the nucleophile and Glu(451) as the acid-base residue. The Journal of biological chemistry, 273(26), 16196–16202. [Link]
-
Microbiology Info.com. (2022). MUG test - Principle, Procedure, Uses and Interpretation. [Link]
-
ResearchGate. Effect of pH on the fluorescence of methylumbelliferone. [Link]
-
Farnleitner, A. H., Hocke, L., Beiwl, C., Kavka, G. G., & Mach, R. L. (2002). Hydrolysis of 4-methylumbelliferyl-beta-D-glucuronide in differing sample fractions of river waters and its implication for the detection of fecal pollution. Water research, 36(4), 975–981. [Link]
-
Farnleitner, A. H., Hocke, L., Beiwl, C., Kavka, G. G., & Mach, R. L. (2002). Hydrolysis of 4-methylumbelliferyl-β-D-glucuronide in differing sample fractions of river waters and its implication for the detection of fecal pollution. Water Research, 36(4), 975-981. [Link]
-
Chen, R. F. (1968). Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Analytical Letters, 1(7), 423-428. [Link]
-
Microbe Notes. (2022). MUG Test- Objective, Principle, Procedure, Result, Limitations. [Link]
-
Coghlan, V. M., & Macreadie, I. G. (1993). An improved MUG fluorescent assay for the determination of GUS activity within transgenic tissue of woody plants. Plant Science, 94(1-2), 183-190. [Link]
-
Chen, R. F. (1968). Fluorescent pH Indicator. Spectral Changes of 4-Methylumbelliferone. Analytical Letters, 1(7), 423-428. [Link]
-
Mettu, A., Chen, J., & Blaza, J. N. (2012). Structural and Biochemical Characterization of Glycoside Hydrolase Family 79 β-Glucuronidase from Acidobacterium capsulatum. Journal of Biological Chemistry, 287(17), 14039-14049. [Link]
-
Wallace, B. D., Wang, H., Lane, K. T., Scott, J. E., Orans, J., Koo, J. S., ... & Redinbo, M. R. (2010). A high throughput assay for discovery of bacterial β-glucuronidase inhibitors. Current chemical genomics, 4, 76–84. [Link]
-
Jain, S., Drendel, W. B., Chen, Z. W., Mathews, F. S., Sly, W. S., & Grubb, J. H. (2004). High resolution crystal structure of human β-glucuronidase reveals structural basis of lysosome targeting. PloS one, 8(11), e79124. [Link]
-
Microbe Online. (2013). MUG (Beta-Glucuronidase) Test for E. coli. [Link]
-
Marques, A. R., et al. (2016). Continuous fluorometric method for measuring β-glucuronidase activity: comparative analysis of three fluorogenic substrates. Analytical and Bioanalytical Chemistry, 408(20), 5537-5546. [Link]
-
Pellock, S. J., & Redinbo, M. R. (2017). The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development. Journal of pharmaceutical sciences, 106(7), 1729–1737. [Link]
-
Little, M. S., et al. (2018). Structural basis for the regulation of β-glucuronidase expression by human gut Enterobacteriaceae. Proceedings of the National Academy of Sciences, 115(2), E246-E255. [Link]
-
Radominska-Pandya, A., et al. (2001). A fluorescent assay amenable to measuring production of beta-D-glucuronides produced from recombinant UDP-glycosyl transferase enzymes. Drug Metabolism and Disposition, 29(4 Pt 2), 529-534. [Link]
-
Popham, D. L., & Setlow, P. (2005). Mechanism of the hydrolysis of 4-methylumbelliferyl-beta-D-glucoside by germinating and outgrowing spores of Bacillus species. Journal of applied microbiology, 98(3), 569–576. [Link]
-
Pellock, S. J., et al. (2018). Three structurally and functionally distinct β-glucuronidases from the human gut microbe Bacteroides uniformis. Journal of Biological Chemistry, 293(50), 19483-19495. [Link]
-
Pollet, R. M., et al. (2017). An Atlas of β-Glucuronidases in the Human Intestinal Microbiome. Structure, 25(6), 967-977.e4. [Link]
-
W içer, M., et al. (2018). Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception. ACS Chemical Biology, 13(10), 2855-2865. [Link]
-
Al-Suwailem, A. M., et al. (2014). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19 F NMR. Analytical Methods, 6(24), 9660-9663. [Link]
-
BioAssay Systems. Beta Glucuronidase Assay Kit. [Link]
-
Kuruma, Y., & Ueda, T. (2015). Kinetic Analysis of β-Galactosidase and β-Glucuronidase Tetramerization Coupled with Protein Translation. The Journal of biological chemistry, 290(30), 18458–18465. [Link]
Sources
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. microbeonline.com [microbeonline.com]
- 4. microbenotes.com [microbenotes.com]
- 5. goldbio.com [goldbio.com]
- 6. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Glucuronidase - Wikipedia [en.wikipedia.org]
- 8. Active site residues of human beta-glucuronidase. Evidence for Glu(540) as the nucleophile and Glu(451) as the acid-base residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
